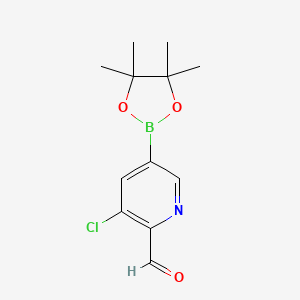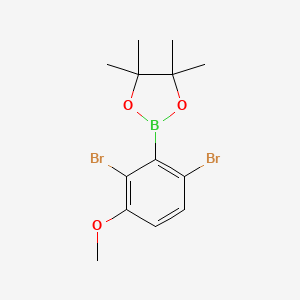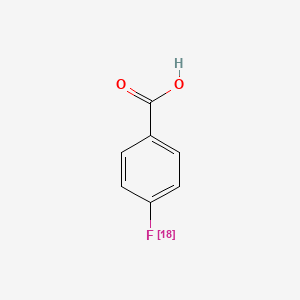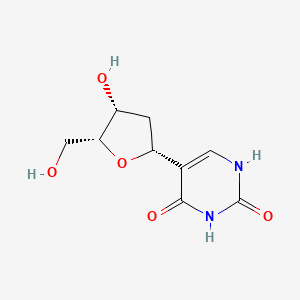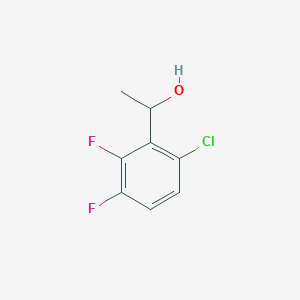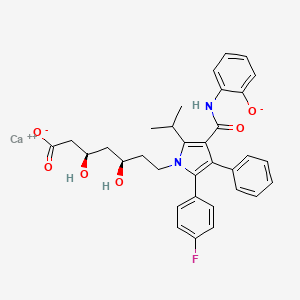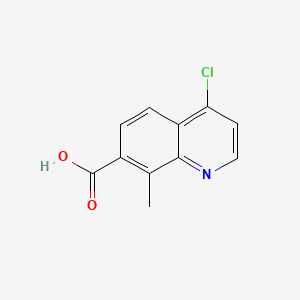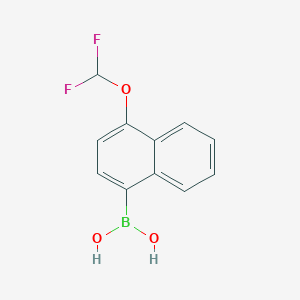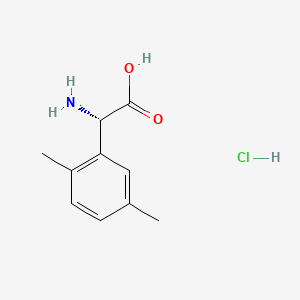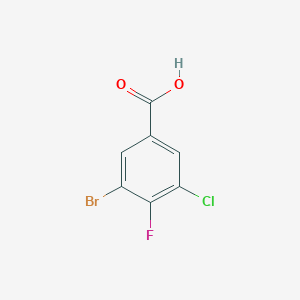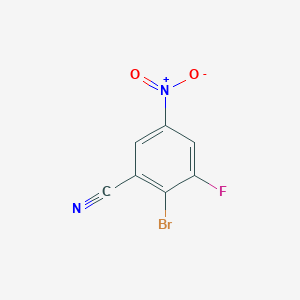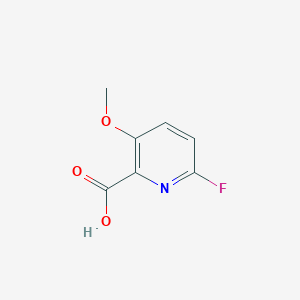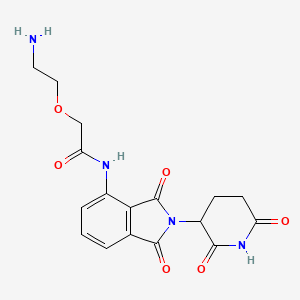
Pomalidomide-PEG1-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-PEG1-NH2 is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an amine group. This compound is primarily used as a building block for the synthesis of targeted protein degraders, particularly in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and stability of the compound, making it a valuable tool in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG1-NH2 typically involves the following steps:
Starting Materials: The synthesis begins with pomalidomide and a PEG linker with a terminal amine group.
Coupling Reaction: The PEG linker is coupled to pomalidomide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using techniques such as column chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and pharmaceutical applications .
化学反応の分析
Types of Reactions
Pomalidomide-PEG1-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The PEG linker can be coupled with other functional groups to form conjugates.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Coupling Reactions: Coupling agents like DCC or N,N’-diisopropylcarbodiimide (DIC) in solvents like DMF or dichloromethane.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include various conjugates and derivatives of this compound, which are used in the synthesis of targeted protein degraders .
科学的研究の応用
Pomalidomide-PEG1-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the production of pharmaceuticals and research reagents
作用機序
Pomalidomide-PEG1-NH2 exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound recruits the E3 ligase Cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Molecular Targets: The primary molecular target is CRBN, which is involved in the regulation of various cellular processes.
Pathways Involved: The ubiquitin-proteasome pathway is the main pathway through which this compound exerts its effects
類似化合物との比較
Similar Compounds
Pomalidomide-PEG2-NH2: Similar structure with a longer PEG linker.
Pomalidomide-PEG3-NH2: Another variant with an even longer PEG linker.
Pomalidomide-methylamino-PEG1-NH2: Contains a methylamino group instead of an amine group
Uniqueness
Pomalidomide-PEG1-NH2 is unique due to its specific PEG linker length and terminal amine group, which provide optimal solubility and stability for the synthesis of targeted protein degraders. Its ability to recruit CRBN and facilitate targeted protein degradation makes it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C17H18N4O6 |
|---|---|
分子量 |
374.3 g/mol |
IUPAC名 |
2-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C17H18N4O6/c18-6-7-27-8-13(23)19-10-3-1-2-9-14(10)17(26)21(16(9)25)11-4-5-12(22)20-15(11)24/h1-3,11H,4-8,18H2,(H,19,23)(H,20,22,24) |
InChIキー |
VTYSKLWOGRVXFF-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


